molecular formula C25H33N5O5 B10849401 H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2

H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2

Cat. No.: B10849401
M. Wt: 483.6 g/mol
InChI Key: GRHNSLXBGRDMSP-UHFFFAOYSA-N
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Description

H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2 is a synthetic tetrapeptide featuring a mixed stereochemical configuration (D- and L-forms) and structural modifications. Key components include:

  • Tyrosine (Tyr): An aromatic residue with a hydroxyl group, often involved in receptor binding.
  • N-Methylalanine (N(Me)Ala): A methylated alanine derivative enhancing proteolytic resistance.
  • Phenylalanine (Phe): Another aromatic residue contributing to hydrophobic interactions.
  • Sarcosine (Sar): N-methyl glycine, a non-proteinogenic amino acid that influences conformational flexibility and stability.

Properties

Molecular Formula

C25H33N5O5

Molecular Weight

483.6 g/mol

IUPAC Name

2-amino-N-[1-[[1-[(2-amino-2-oxoethyl)-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)-N-methylpropanamide

InChI

InChI=1S/C25H33N5O5/c1-16(30(3)24(34)20(26)13-18-9-11-19(31)12-10-18)23(33)28-21(14-17-7-5-4-6-8-17)25(35)29(2)15-22(27)32/h4-12,16,20-21,31H,13-15,26H2,1-3H3,(H2,27,32)(H,28,33)

InChI Key

GRHNSLXBGRDMSP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C)CC(=O)N)N(C)C(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated and coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection Steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving high-throughput techniques and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or periodate for oxidation reactions.

    Reducing Agents: Dithiothreitol or tris(2-carboxyethyl)phosphine for reduction reactions.

    Substitution Reagents: Various alkylating agents or acylating agents for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2: has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways.

    Medicine: Explored for its analgesic properties and potential as a therapeutic agent targeting opioid receptors.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The peptide binds to these receptors, mimicking the action of endogenous peptides and modulating pain perception and other physiological responses. The N-methylated alanine and sarcosine residues contribute to the peptide’s stability and bioavailability.

Comparison with Similar Compounds

Structural Features

Compound Name Key Structural Attributes Reference
H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2 Mixed D/L isomers; N(Me)Ala and Sar enhance stability; compact tetrapeptide structure -
H-Tyr-Pro-Phe-NH2 All L-isomers; lacks methylation or sarcosine; simpler tripeptide
H-D-Phe-DL-Cys-Tyr-D-Trp-DL-Arg-Thr-NH2 Mixed D/L isomers; includes disulfide bonds (Cys); larger size (8 residues)
H-DL-Arg-Lys-Leu-NH2 Basic residues (Arg, Lys); all L-isomers; no methylation
DL-N(1)Phe-DL-Tyr-DL-Lys(iPr)-... Multiple N-methylations (e.g., N(1)Phe); branched side chains; complex tertiary structure

Key Observations :

  • Steric Effects : The D/L isomer mix in this compound may reduce enzymatic degradation compared to all-L analogs like H-Tyr-Pro-Phe-NH2 .
  • Methylation : N(Me)Ala and Sar provide metabolic stability akin to DL-N(1)Phe-containing peptides but with fewer residues .

Key Observations :

  • Stability: The sarcosine tail and N-methylation likely extend half-life compared to non-methylated peptides like H-Lys-Pro-Gly-NH2 .

Pharmacological Potential

  • Protease Resistance : N(Me)Ala and Sar reduce susceptibility to peptidases, a feature shared with disulfide-rich peptides like H-D-Phe-DL-Cys-Tyr-D-Trp-DL-Arg-Thr-NH2 .

Critical Advantages and Limitations

Advantages

  • Enhanced Stability: Superior to non-methylated or all-L peptides in resisting degradation .
  • Targeted Bioactivity : Aromatic residues (Tyr, Phe) may enable selective receptor interactions, similar to opioid peptides .

Limitations

  • Synthesis Complexity : DL-isomer mixtures require precise stereochemical control during synthesis.
  • Uncharacterized Toxicity: Like many novel peptides, long-term safety data are lacking .

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